REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:14])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O)=O>C(O)C.Cl.[Pd]>[CH2:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11])[CH:2]([CH3:14])[CH3:1]
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Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)C1=C(C=CC=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.7 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The suspension is filtered over celite
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Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue is dissolved in water
|
Type
|
EXTRACTION
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Details
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extracted 3 times with ethyl acetate
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Type
|
WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
with brine, dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oily yellow residue (5 g) is purified over 150 g of silica gel (eluant heptane/ethyl acetate 2/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |